![molecular formula C17H11NO4 B5832303 ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5832303.png)
ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate is a chemical compound that has attracted significant scientific interest in recent years. This compound belongs to the family of isoxazole derivatives, which are known for their diverse biological activities. Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate involves the inhibition of various enzymes and signaling pathways. In cancer cells, this compound induces apoptosis by activating the caspase pathway and suppressing the anti-apoptotic protein Bcl-2. It also inhibits the activity of cyclin-dependent kinases, leading to cell cycle arrest. In inflammation, ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate suppresses the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. In antimicrobial activity, this compound disrupts the cell wall or membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate has shown various biochemical and physiological effects in scientific research. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. In inflammation, ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate suppresses the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In antimicrobial activity, this compound disrupts the cell wall or membrane of bacteria and fungi, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate in lab experiments is its diverse biological activities, which make it a potential candidate for various scientific research applications. Additionally, the synthesis method has been optimized to achieve high yields and purity of the final product. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and evaluation in lab experiments.
Direcciones Futuras
There are several future directions for the scientific research of ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate. One of the potential directions is the development of novel cancer therapies using this compound. Additionally, further research is needed to explore the mechanism of action of ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate in inflammation and antimicrobial activity. Moreover, the potential toxicity of this compound needs to be evaluated in animal studies to determine its safety for human use.
Métodos De Síntesis
The synthesis of ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate involves the reaction of anthracene-9-carboxylic acid with hydroxylamine hydrochloride in the presence of a base, followed by treatment with ethyl chloroformate. The resulting product is then purified by column chromatography. This synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate has shown promising results in various scientific research applications. In cancer treatment, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also shown anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate has exhibited antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
ethyl 8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c1-2-21-17(20)12-8-7-11-13-14(12)18-22-16(13)10-6-4-3-5-9(10)15(11)19/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOJPRFDPAHDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2C3=C(C4=CC=CC=C4C2=O)ON=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

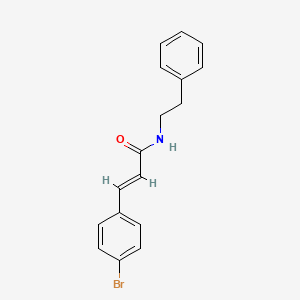
![2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde N-allylthiosemicarbazone](/img/structure/B5832238.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5832241.png)
![methyl 3-[3-(diethylamino)propyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B5832248.png)
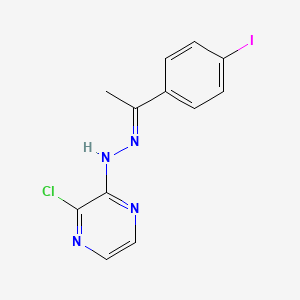
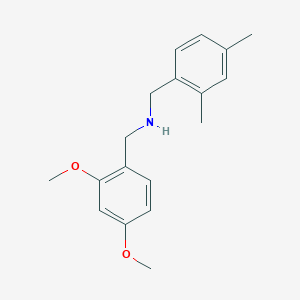

![3-phenyl-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B5832294.png)
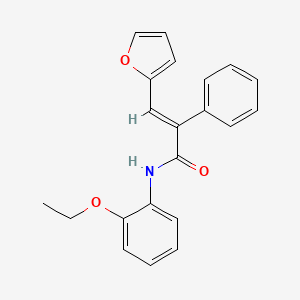
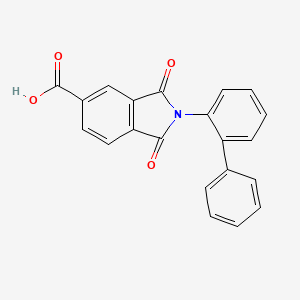
![1-(3-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5832325.png)
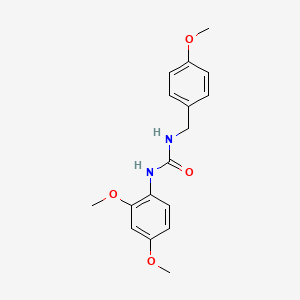
![3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5832338.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B5832345.png)